molecular formula C21H29ClN2O4 B6099986 4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine

4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine

Cat. No. B6099986
M. Wt: 408.9 g/mol
InChI Key: GAYHJALQNXTLNQ-UHFFFAOYSA-N
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Description

4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a morpholine derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, pain, and tumor growth. It may also modulate the activity of neurotransmitters in the brain, which could explain its potential in treating neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and it has also been shown to inhibit the growth of cancer cells. Additionally, it has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine is that it is relatively easy to synthesize in the laboratory. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on optimizing the synthesis method to improve yields and scalability. Finally, further studies could be conducted to elucidate the compound's mechanism of action and optimize its therapeutic potential.
In conclusion, this compound is a morpholine derivative that has shown promise in medical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research could lead to the development of novel therapies for a range of medical conditions.

Synthesis Methods

The synthesis of 4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine involves the reaction of morpholine with 4-chloro-2-methylphenylacetic acid and 3-piperidinylpropanoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to achieve high yields of the desired product. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

4-(3-{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}propanoyl)morpholine has potential applications in medical research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

3-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4/c1-16-13-18(22)5-6-19(16)28-15-21(26)24-8-2-3-17(14-24)4-7-20(25)23-9-11-27-12-10-23/h5-6,13,17H,2-4,7-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYHJALQNXTLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCCC(C2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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